molecular formula C17H15NO3 B3241830 4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde CAS No. 148674-70-8

4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde

Cat. No. B3241830
CAS RN: 148674-70-8
M. Wt: 281.3 g/mol
InChI Key: SCCHHMDRTJVFEG-UHFFFAOYSA-N
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Description

The compound “4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “4-(benzyloxy)” and “5-methoxy” parts suggest substitutions at the 4th and 5th positions of the indole structure with a benzyloxy group and a methoxy group, respectively. The “2-carbaldehyde” part indicates the presence of an aldehyde group at the 2nd position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole derivative. The benzyloxy and methoxy groups could potentially be introduced via electrophilic substitution reactions. The aldehyde group might be introduced through formylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring system, with substituents at the 4th, 5th, and 2nd positions. The benzyloxy and methoxy groups are electron-donating groups, while the aldehyde is an electron-withdrawing group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The benzyloxy and methoxy groups could potentially increase the electron density on the indole ring, making it more nucleophilic. On the other hand, the aldehyde group could make the 2nd position more electrophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar aldehyde group and the nonpolar benzyloxy and methoxy groups could give it both polar and nonpolar characteristics .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could potentially be explored for applications in medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

5-methoxy-4-phenylmethoxy-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-8-7-15-14(9-13(10-19)18-15)17(16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCHHMDRTJVFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 2
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 4
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 5
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 6
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde

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